molecular formula C14H24N2O5 B15072886 Tert-butyl 2-[(2-methoxy-2-oxoethyl)carbamoyl]piperidine-1-carboxylate

Tert-butyl 2-[(2-methoxy-2-oxoethyl)carbamoyl]piperidine-1-carboxylate

Cat. No.: B15072886
M. Wt: 300.35 g/mol
InChI Key: MJZLALCRENFOGA-UHFFFAOYSA-N
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Description

Tert-butyl 2-[(2-methoxy-2-oxoethyl)carbamoyl]piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate protecting group and a carbamoyl-linked 2-methoxy-2-oxoethyl substituent. This structure is characteristic of intermediates used in medicinal chemistry for drug discovery, particularly in peptide synthesis and enzyme inhibitor development. The tert-butyl group enhances stability during synthetic steps, while the carbamoyl moiety provides a site for further functionalization or target binding .

Properties

Molecular Formula

C14H24N2O5

Molecular Weight

300.35 g/mol

IUPAC Name

tert-butyl 2-[(2-methoxy-2-oxoethyl)carbamoyl]piperidine-1-carboxylate

InChI

InChI=1S/C14H24N2O5/c1-14(2,3)21-13(19)16-8-6-5-7-10(16)12(18)15-9-11(17)20-4/h10H,5-9H2,1-4H3,(H,15,18)

InChI Key

MJZLALCRENFOGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C(=O)NCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-Boc-piperidine-2-carboxamido)acetate typically involves the reaction of Boc-piperidine-2-carboxylic acid with methyl chloroacetate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-Boc-piperidine-2-carboxamido)acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 2-[(2-methoxy-2-oxoethyl)carbamoyl]piperidine-1-carboxylate is a chemical compound with diverse applications in chemistry and biology. It has a molecular formula of C14H24N2O5 and a molecular weight of approximately 300.35 g/mol . The compound is characterized by a piperidine ring, a tert-butyl group, and a carbamoyl moiety derived from 2-methoxy-2-oxoethyl, which contributes to its biological properties.

Applications

This compound is used:

  • As an intermediate in the synthesis of complex organic molecules.
  • In the study of enzyme-substrate interactions and protein modifications.
  • As a pharmaceutical agent because it shows promise as an inhibitor of focal adhesion kinase (FAK). FAK is involved in cell migration, proliferation, and survival, so inhibiting FAK can have therapeutic implications in cancer treatment and metastasis prevention.
  • As a potential anti-inflammatory agent , making it a candidate for treating inflammatory diseases.

Scientific Research Applications

This compound is significant in medicinal chemistry because of its structural features and biological activities. It functions primarily as an inhibitor of focal adhesion kinase (FAK), which plays a crucial role in cellular processes such as migration, proliferation, and survival. Inhibiting FAK is particularly relevant in cancer therapy, as it can potentially hinder tumor growth and metastasis. Recent studies have highlighted the compound's potential as an anticancer agent and could lead to reduced cancer cell migration and invasion, making it a candidate for further research in oncology.

Chemical Reactions

This compound undergoes various chemical reactions:

  • Oxidation The compound can be oxidized to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction Reduction reactions can convert the ester group to an alcohol. Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
  • Substitution Nucleophilic substitution reactions can replace the ester group with other functional groups. Nucleophiles like amines or thiols can be used under basic conditions.

Mechanism of Action

The mechanism of action of Methyl 2-(1-Boc-piperidine-2-carboxamido)acetate involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its molecular targets include enzymes and proteins, where it can modify their activity or function through covalent bonding .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Piperidine vs. Pyrrolidine Derivatives

A key structural variation is the substitution of the piperidine ring (6-membered) with pyrrolidine (5-membered). For example:

  • Compound 11 (tert-butyl (S)-2-((2-methoxy-2-oxoethyl)carbamoyl)pyrrolidine-1-carboxylate) shares the same carbamoyl and ester groups but has a pyrrolidine core .
Substituent Variations
  • tert-Butyl 4-(benzyl(ethyl)carbamoyl)piperidine-1-carboxylate (4) : Replaces the 2-methoxy-2-oxoethyl group with a benzyl-ethyl carbamoyl substituent, increasing lipophilicity .
  • tert-Butyl 4-(ethyl(2-(trifluoromethyl)benzyl)carbamoyl)piperidine-1-carboxylate : Incorporates a trifluoromethylbenzyl group, enhancing metabolic stability and electronic effects due to the CF₃ moiety .
Deprotection and Functionalization
  • The tert-butyl group is typically removed under acidic conditions (e.g., TFA) to expose the free amine for downstream reactions, as seen in aziridine deprotection methods () .

Physicochemical Properties

Spectral Data
  • IR/NMR : The target compound’s IR would show peaks for C=O (ester: ~1740 cm⁻¹; carbamate: ~1680 cm⁻¹). NMR would display tert-butyl protons at ~1.4 ppm and methoxy protons at ~3.7 ppm, consistent with analogues in and .
  • Compound 11 : Reported as a yellow sticky oil with HRMS confirming [M+H]+ = 362.47 .
Molecular Weight and Solubility
  • Target Compound : Estimated molecular weight ~350–370 g/mol (based on C₁₅H₂₅N₂O₅). The methoxy group improves aqueous solubility compared to purely hydrophobic derivatives like benzyl-substituted analogues .
Enzyme Modulation
  • M5 PAMs : Derivatives like those in and show activity as positive allosteric modulators of muscarinic receptors, suggesting the carbamoyl group’s role in target engagement .
Peptide Diversification
  • The target compound’s structural framework is utilized in late-stage peptide modifications (), where the carbamoyl group enables conjugation to amino acid side chains .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Application Reference
Target Compound Piperidine 2-Methoxy-2-oxoethyl carbamoyl ~350–370 Drug intermediate
Compound 11 (Pyrrolidine analogue) Pyrrolidine 2-Methoxy-2-oxoethyl carbamoyl 362.47 Peptide synthesis
tert-Butyl 4-(benzyl(ethyl)carbamoyl)piperidine-1-carboxylate Piperidine Benzyl-ethyl carbamoyl 319.20 (calc.) Receptor modulation
Compound 25 (Benzimidazolone derivative) Piperidine Chlorobenzodiazol-2-one 409.17 (calc.) 8-Oxo inhibitor

Biological Activity

Tert-butyl 2-[(2-methoxy-2-oxoethyl)carbamoyl]piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. Its molecular formula is C14H24N2O5C_{14}H_{24}N_{2}O_{5}, with a molecular weight of approximately 300.35 g/mol. The compound is characterized by a piperidine ring, a tert-butyl group, and a carbamoyl moiety derived from 2-methoxy-2-oxoethyl, which contributes to its biological properties.

The compound appears as a white to off-white solid with notable physical properties:

  • Boiling Point: 323.1ºC
  • Flash Point: 149.2ºC

These properties indicate its stability under standard laboratory conditions, making it suitable for various synthetic applications in medicinal chemistry.

This compound primarily functions as an inhibitor of focal adhesion kinase (FAK). FAK plays a crucial role in cellular processes such as migration, proliferation, and survival. Inhibiting FAK is particularly relevant in cancer therapy, as it can potentially hinder tumor growth and metastasis.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. The inhibition of FAK by this compound could lead to reduced cancer cell migration and invasion, making it a candidate for further research in oncology.

Anti-inflammatory Effects

Preliminary investigations suggest that this compound may also possess anti-inflammatory properties. This aspect opens avenues for its application in treating inflammatory diseases, although more research is necessary to fully characterize these effects.

Binding Affinity Studies

Interaction studies have focused on the compound's binding affinity to biological targets such as FAK. Techniques like surface plasmon resonance and fluorescence polarization are employed to elucidate binding kinetics and affinities. Understanding these interactions is critical for optimizing the compound's therapeutic efficacy while minimizing potential side effects.

Research Applications

The compound serves multiple roles in scientific research:

  • Medicinal Chemistry: It acts as a precursor for synthesizing various pharmaceuticals.
  • Biological Studies: Utilized in enzyme mechanism studies and as a building block for biologically active molecules.
  • Industrial Applications: Employed in producing specialty chemicals and materials .

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their unique features:

Compound NameCAS NumberUnique Features
Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate175213-46-4Similar structure but different substitution pattern
Ethyl N-Boc-piperidine-4-carboxylate142851-03-4Contains ethyl instead of tert-butyl
N-Boc-4-Piperidinepropionic Acid154375-43-6Features a propionic acid moiety
Tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate183170-69-6Hydroxyl substitution instead of methoxy

The uniqueness of this compound lies in its specific combination of functional groups that confer distinct biological activities compared to these similar compounds.

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